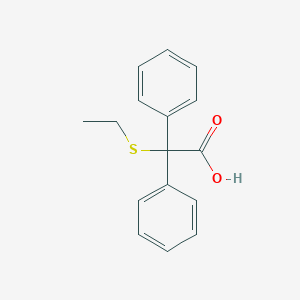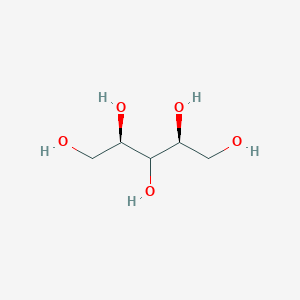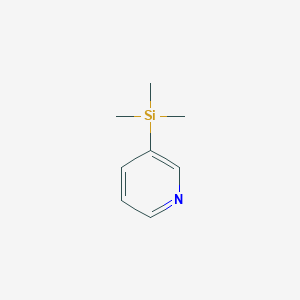
3-(三甲基甲硅烷基)吡啶
描述
3-(Trimethylsilyl)pyridine is a pyridine derivative . It is characterized by a trimethylsilyl group, which consists of three methyl groups bonded to a silicon atom . This group is known for its chemical inertness and large molecular volume .
Synthesis Analysis
The synthesis of compounds with trimethylsilyl groups like 3-(Trimethylsilyl)pyridine often involves the use of a trimethylsilylating reagent . This reagent is used to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .Molecular Structure Analysis
The molecular formula of 3-(Trimethylsilyl)pyridine is C8H13NSi . The molecular weight is 151.281 Da . The structure includes a pyridine ring with a trimethylsilyl group attached .Chemical Reactions Analysis
Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .Physical And Chemical Properties Analysis
3-(Trimethylsilyl)pyridine has a density of 1.0±0.1 g/cm3 . Its boiling point is 178.4±13.0 °C at 760 mmHg . The compound has a refractive index of n20/D 1.529 (lit.) .科学研究应用
Organic Synthesis
3-(Trimethylsilyl)pyridine: is a versatile reagent in organic synthesis, particularly in the construction of complex pyridine derivatives. It serves as a silylating agent that can introduce the trimethylsilyl (TMS) group into organic molecules, which can then be used as intermediates for further chemical transformations .
Pharmaceutical Research
In pharmaceutical research, 3-(Trimethylsilyl)pyridine is utilized to synthesize pyrimidine derivatives, which are core structures in many drugs. These derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties .
安全和危害
作用机制
Target of Action
3-(Trimethylsilyl)pyridine is a pyridine derivative
Mode of Action
The trimethylsilyl group in organic chemistry consists of three methyl groups bonded to a silicon atom , which can interact with its targets and induce changes. More research is needed to elucidate the specific interactions of 3-(Trimethylsilyl)pyridine with its targets.
Biochemical Pathways
Pyridine derivatives are known to participate in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
Pharmacokinetics
The compound’s physicochemical properties such as its boiling point (229 °c), density (0922 g/mL at 25 °C), and refractive index (n20/D 1529) can influence its pharmacokinetic behavior .
属性
IUPAC Name |
trimethyl(pyridin-3-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NSi/c1-10(2,3)8-5-4-6-9-7-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNPHQCNRCUBEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474571 | |
| Record name | 3-(Trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trimethylsilyl)pyridine | |
CAS RN |
17379-37-2 | |
| Record name | 3-(Trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-(Trimethylsilyl)pyridine a valuable reagent in chemical synthesis?
A1: 3-(Trimethylsilyl)pyridine acts as a versatile building block for synthesizing substituted pyridines. [] This is due to the unique reactivity of the trimethylsilyl group, which can be easily transformed into other functional groups. For example, it can undergo protodesilylation to yield the parent pyridine or halodesilylation to introduce halogens at the 3-position. [] This versatility makes it a valuable precursor in organic synthesis, particularly in the construction of complex heterocyclic systems.
Q2: How does 3-(Trimethylsilyl)pyridine behave as a ligand in coordination chemistry?
A2: 3-(Trimethylsilyl)pyridine, along with its derivatives like 3,6-bis(dimethyl-tert-butylsilyl)pyridine-2-thiol, can act as ligands in coordination chemistry, particularly with transition metals like rhenium and molybdenum. [, ] The pyridine nitrogen donates its lone pair of electrons to the metal center, forming a coordinate bond. The steric bulk of the trimethylsilyl group and its position on the pyridine ring can influence the geometry and reactivity of the resulting metal complexes.
Q3: Can you provide examples of metal complexes synthesized using 3-(Trimethylsilyl)pyridine and its derivatives?
A3: Several rhenium thiolate complexes have been synthesized using 3-(Trimethylsilyl)pyridine and its derivatives. [] Some examples include:
- [ReO(C8H12NSiS)3]: This complex features three 3-(Trimethylsilyl)pyridine-2-thiolate ligands coordinated to a rhenium oxo center. []
- [ReO(OH)(C11H20NSi2S)2]: This complex incorporates two 3,6-bis(dimethyl-tert-butylsilyl)pyridine-2-thiolate ligands. []
Q4: What are the analytical techniques used to characterize 3-(Trimethylsilyl)pyridine and its metal complexes?
A4: Various spectroscopic and analytical techniques are employed to characterize 3-(Trimethylsilyl)pyridine and its metal complexes. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the structure and purity of the ligand and complexes. []
- X-ray Crystallography: This technique provides detailed information about the three-dimensional structure and bonding in crystalline metal complexes. []
- Elemental Analysis: This method confirms the elemental composition of the synthesized compounds. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



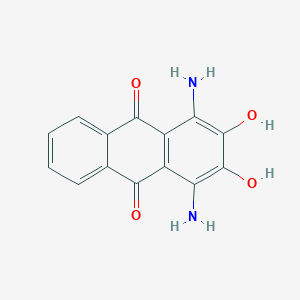
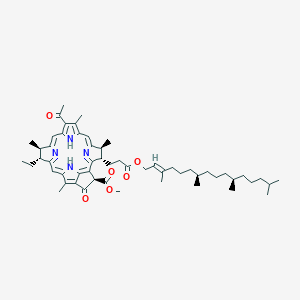

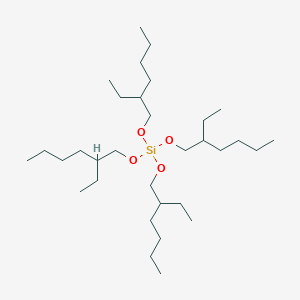
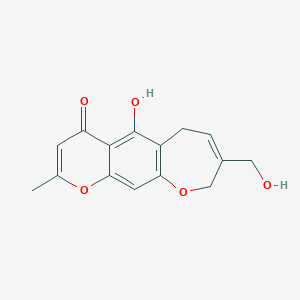
![2-Methylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B92531.png)


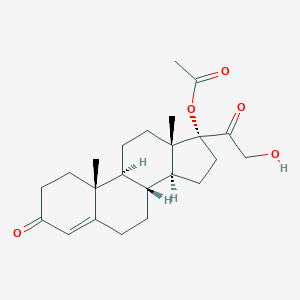

![Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate](/img/structure/B92542.png)
